2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H23F3N4O3 and its molecular weight is 460.457. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxazolidinone Antibacterial Agents
Compounds like U-100592 and U-100766, belonging to the oxazolidinone class, have shown promise as novel antibacterial agents. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition, displaying effective MIC values against a variety of bacterial clinical isolates including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, and Streptococcus pneumoniae. Their effectiveness is not diminished by the presence of human serum, indicating potential for systemic use. This research suggests that compounds with similar structures could be explored for their antibacterial properties (Zurenko et al., 1996).
Herbicide and Safener Synthesis
The synthesis of acetochlor and R-29148, a dichloroacetamide safener for herbicides, highlights the importance of chloroacetanilide and dichloroacetamide compounds in agricultural applications. These compounds are essential for studying the metabolism and mode of action of herbicides and safeners, potentially guiding the development of more efficient and environmentally friendly agricultural chemicals (Latli & Casida, 1995).
Analgesic and Anti-inflammatory Activities
The exploration of acetamides and their derivatives for analgesic and anti-inflammatory activities indicates the therapeutic potential of such compounds. Studies on analogs and derivatives have shown significant activities comparable to standard drugs, emphasizing the importance of chemical modifications to enhance efficacy and reduce toxicity. This area of research underscores the potential for developing new therapeutic agents based on the structural features of acetamides (Gopa et al., 2001).
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3/c1-33-16-8-6-15(7-9-16)20-21(32)29-22(28-20)10-12-30(13-11-22)14-19(31)27-18-5-3-2-4-17(18)23(24,25)26/h2-9H,10-14H2,1H3,(H,27,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPKAGPQXSOLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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